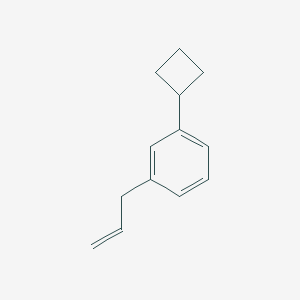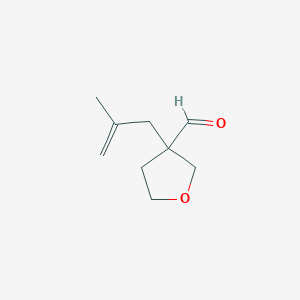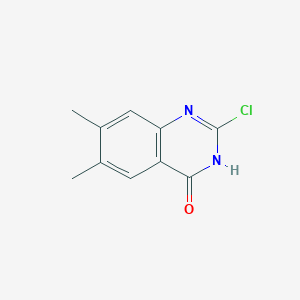
3-(3-Bromo-2,2-dimethylpropyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C₉H₁₃BrO and a molecular weight of 217.1 g/mol . It is a furan derivative, characterized by a furan ring substituted with a 3-bromo-2,2-dimethylpropyl group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)furan typically involves the bromination of a suitable precursor. One common method is the radical bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-2,2-dimethylpropyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(3-Bromo-2,2-dimethylpropyl)furan has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromo-2,2-dimethylpropyl)furan: A positional isomer with similar chemical properties.
3-(3-Bromo-2,2-dimethylpropyl)thiophene: A thiophene analog with a sulfur atom in place of the oxygen in the furan ring.
3-(3-Bromo-2,2-dimethylpropyl)pyrrole: A pyrrole analog with a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
3-(3-Bromo-2,2-dimethylpropyl)furan is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H13BrO |
|---|---|
Peso molecular |
217.10 g/mol |
Nombre IUPAC |
3-(3-bromo-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H13BrO/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3 |
Clave InChI |
IHCGDRODBVYWPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=COC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)




![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)


![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)


